2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
CAS No.: 664999-53-5
Cat. No.: VC21498738
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-53-5 |
|---|---|
| Molecular Formula | C15H12N2O5 |
| Molecular Weight | 300.27g/mol |
| IUPAC Name | 2-amino-6-(hydroxymethyl)-4-(5-methylfuran-2-yl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
| Standard InChI | InChI=1S/C15H12N2O5/c1-7-2-3-11(20-7)12-9(5-16)15(17)22-13-10(19)4-8(6-18)21-14(12)13/h2-4,12,18H,6,17H2,1H3 |
| Standard InChI Key | VACMFRKPXRQLDK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
| Canonical SMILES | CC1=CC=C(O1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Features
2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is characterized by the molecular formula C₁₅H₁₂N₂O₅ and has a molecular weight of 300.27 g/mol . The compound features a complex heterocyclic structure with a fused pyrano[3,2-b]pyran ring system as its core scaffold. This core structure is decorated with several functional groups that contribute to its chemical behavior and potential biological activity. The molecule contains a cyano (CN) group at position 3, which is a key structural feature often associated with pharmacological activity in many compounds. Additionally, the presence of an amino group at position 2 introduces basic character and hydrogen-bonding capability to the molecule . The hydroxymethyl group at position 6 adds another point for potential hydrogen bonding and increases the molecule's water solubility, while the 5-methyl-2-furyl substituent at position 4 contributes to the compound's three-dimensional structure and lipophilicity.
Physical and Chemical Properties
The physical state of 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is typically described as a solid at room temperature, based on the properties of similar pyrano[3,2-b]pyran derivatives. The compound contains multiple functional groups that influence its reactivity profile. The cyano group is electrophilic and can participate in various nucleophilic addition reactions. The primary amino group at position 2 makes the compound basic and provides a site for potential derivatization through acylation, alkylation, or condensation reactions. The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or participate in esterification reactions. The carbonyl group at position 8 contributes to the compound's electrophilic character and can engage in nucleophilic addition reactions. These diverse functional groups collectively contribute to a complex chemistry that makes this compound interesting for synthetic and medicinal chemistry applications.
Spectroscopic Identifiers
The compound can be identified using various spectroscopic techniques. The InChI identifier for this compound is InChI=1S/C15H12N2O5/c1-7-2-3-11(20-7)12-9(5-16)15(17)22-13-10(19)4-8(6-18)21-14(12)13/h2-4,12,18H,6,17H2,1H3, which provides a standardized representation of its structure . The corresponding InChIKey is VACMFRKPXRQLDK-UHFFFAOYSA-N, which serves as a fixed-length identifier for the compound in chemical databases . The SMILES notation, CC1=CC=C(O1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N, offers another format for computational representation of the molecular structure . These identifiers are essential for database indexing, searching, and computational chemistry applications.
Synthesis Methodologies
General Synthetic Approach
The synthesis of 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile falls within the broader category of methods used to prepare pyrano[3,2-b]pyran derivatives. The most efficient approach involves a one-pot three-component reaction between kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), an aromatic or heterocyclic aldehyde (in this case, 5-methylfuran-2-carbaldehyde), and malononitrile . This type of multicomponent reaction represents a significant advancement in synthetic organic chemistry as it allows for the creation of complex heterocyclic structures in a single reaction step, enhancing efficiency and reducing waste. The reaction proceeds through a series of sequential transformations including Knoevenagel condensation, Michael addition, and intramolecular cyclization, ultimately leading to the formation of the desired pyrano[3,2-b]pyran scaffold.
Catalyzed Synthesis Using SnCl₄/SiO₂ Nanoparticles
One particularly effective method for synthesizing pyrano[3,2-b]pyran derivatives involves the use of tin tetrachloride supported on silica gel nanoparticles (SnCl₄/SiO₂ NPs) as a heterogeneous catalyst . This catalyst system offers several advantages, including enhanced reaction rates, improved yields, and environmentally benign conditions. In a typical procedure, the reaction is conducted under solvent-free conditions at 60-70°C with a small amount of catalyst (around 0.004 g). The reaction mixture containing kojic acid, malononitrile, and the appropriate aldehyde (5-methylfuran-2-carbaldehyde for our target compound) is heated together with the catalyst. After completion (typically within 15-30 minutes), the reaction mixture is treated with hot ethanol, filtered to remove the catalyst, and the solvent is evaporated to obtain the crude product. Recrystallization from hot ethanol yields the pure compound with yields typically ranging from 85% to 95% .
Reaction Mechanism
The mechanism for the formation of 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can be understood as a sequence of steps beginning with the activation of the aldehyde by the Lewis acid catalyst SnCl₄/SiO₂ . This is followed by a Knoevenagel condensation between the activated aldehyde (5-methylfuran-2-carbaldehyde) and malononitrile to form an intermediate α,β-unsaturated nitrile. The next step involves a Michael addition of kojic acid to this intermediate, resulting in another intermediate. The reaction sequence concludes with an intramolecular cyclization and subsequent tautomerization to yield the final pyrano[3,2-b]pyran product . This mechanistic pathway is consistent with the formation of similar heterocyclic systems and demonstrates the elegance of multicomponent reactions in creating complex molecular architectures in a single operation.
Characterization Data
Comparative Data Table
The following table presents a comparison of key properties of 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile with a structurally related compound:
| Property | 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₅ | C₁₈H₁₆N₂O₅ |
| Molecular Weight | 300.27 g/mol | 340.33 g/mol |
| CAS Number | 664999-53-5 | 860648-69-7 |
| Aromatic Substituent | 5-methyl-2-furyl | 2-ethoxyphenyl |
| Expected Solubility | Moderate in polar organic solvents | Higher in organic solvents due to ethoxy group |
| Expected Reaction Rate | Higher (electron-rich furan is more reactive) | Lower (ethoxy group is less activating) |
This comparison highlights the structural similarities between these two compounds while emphasizing the differences in their substitution patterns. The 5-methyl-2-furyl group in our target compound confers different electronic and steric properties compared to the 2-ethoxyphenyl group in the related compound, potentially affecting their respective biological activities and chemical behaviors .
Biological Activity and Applications
Synthetic Utility
Beyond potential biological applications, 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile represents an interesting synthetic building block. The multiple functional groups present in the molecule provide various handles for further chemical transformations. For instance, the cyano group could be hydrolyzed to an amide or carboxylic acid, or reduced to an amine or aldehyde. The primary amino group could undergo numerous reactions including acylation, alkylation, or condensation with carbonyl compounds. The hydroxymethyl group offers possibilities for oxidation, esterification, or etherification. These transformation opportunities make the compound valuable in diversity-oriented synthesis, where complex molecular scaffolds are elaborated to create libraries of compounds for biological screening. The development of selective functionalization methods for such multi-functional molecules represents an important challenge and opportunity for synthetic organic chemists.
Comparison with Related Heterocyclic Systems
Structural Relationships
2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to a broader family of fused heterocyclic systems. It is instructive to compare its structure with related heterocycles such as pyrano[2,3-c]pyrazoles, which feature a different ring fusion pattern and contain a pyrazole ring instead of a pyran ring . While pyrano[3,2-b]pyrans like our target compound have oxygen atoms at both fusion points, pyrano[2,3-c]pyrazoles contain one nitrogen and one oxygen atom at their fusion points. This difference in heteroatom composition significantly affects the electronic properties of these ring systems, influencing their chemical reactivity and biological activity profiles. The structural relationship between these heterocyclic systems provides valuable insights for medicinal chemists seeking to optimize biological activity through isosteric replacements or scaffold modifications.
Synthetic Methodology Comparison
The synthetic approaches used to access different heterocyclic systems offer interesting comparisons. While pyrano[3,2-b]pyrans like 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile are typically synthesized through the one-pot three-component reaction involving kojic acid, an aldehyde, and malononitrile , related heterocycles like pyrano[2,3-c]pyrazoles are prepared through different multicomponent reactions. For instance, pyrano[2,3-c]pyrazoles are commonly synthesized via the reaction of hydrazine, a β-keto ester, an aldehyde, and malononitrile . Despite these differences, both synthetic approaches share common features: they are multicomponent reactions that build complex heterocyclic scaffolds in a single operation, they involve similar mechanistic steps (condensation, addition, cyclization), and they can be catalyzed by various Lewis acids or bases. These methodological similarities and differences provide valuable insights for developing new synthetic strategies for heterocyclic compounds.
Future Research Directions
Synthetic Methodology Development
Future research on 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile could focus on developing more efficient and environmentally friendly synthetic methods. While the current approach using SnCl₄/SiO₂ nanoparticles as a catalyst offers good yields and relatively mild conditions , there is always room for improvement. Potential areas for exploration include the development of new catalytic systems, perhaps based on sustainable metals or organocatalysts, that could further enhance reaction efficiency and selectivity. Additionally, flow chemistry approaches could be investigated to facilitate scale-up and continuous production of this compound and its analogs. The application of alternative energy sources such as microwave or ultrasound irradiation might also lead to improved protocols with shorter reaction times and higher yields. These methodological advancements would contribute to the broader field of heterocyclic chemistry and sustainable synthesis.
Biological Evaluation and Structure-Activity Relationships
A promising direction for future research involves comprehensive biological evaluation of 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and the development of structure-activity relationships. This would involve screening the compound against various biological targets including enzymes, receptors, and microorganisms to identify potential therapeutic applications. Once bioactivity is identified, systematic structural modifications could be made to optimize activity and pharmacokinetic properties. Such modifications might include variations in the substituent at position 4 (replacing the 5-methyl-2-furyl group with other aromatic or heterocyclic groups), functionalization of the amino group at position 2, or modifications to the hydroxymethyl group at position 6. The insights gained from such structure-activity relationship studies would be valuable for medicinal chemistry and could potentially lead to the discovery of new drug candidates based on the pyrano[3,2-b]pyran scaffold.
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